molecular formula C12H16O2 B2861785 2-[(Benzyloxy)methyl]cyclobutan-1-ol CAS No. 2168976-27-8

2-[(Benzyloxy)methyl]cyclobutan-1-ol

Cat. No.: B2861785
CAS No.: 2168976-27-8
M. Wt: 192.258
InChI Key: UVPHYUXOZOKSCJ-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]cyclobutan-1-ol is an organic compound with the molecular formula C12H16O2. It is a cyclobutane derivative where a benzyloxy methyl group is attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common bases used in this reaction include sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone or benzoic acid derivatives.

    Reduction: Formation of cyclobutanol or benzyl alcohol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

2-[(Benzyloxy)methyl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[(Benzyloxy)methyl]cyclobutan-1-one: A ketone derivative with similar structural features.

    2-[(Benzyloxy)methyl]cyclobutan-1-amine: An amine derivative with potential biological activity.

    2-[(Benzyloxy)methyl]cyclobutan-1-carboxylic acid: A carboxylic acid derivative with different reactivity.

Uniqueness

2-[(Benzyloxy)methyl]cyclobutan-1-ol is unique due to its combination of a benzyloxy group and a cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(phenylmethoxymethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPHYUXOZOKSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1COCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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